1-[4-(1H-Pyrazol-4-YL)phenyl]-ethanone
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Overview
Description
1-[4-(1H-Pyrazol-4-YL)phenyl]-ethanone is an organic compound that features a pyrazole ring attached to a phenyl group, which is further connected to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[4-(1H-Pyrazol-4-YL)phenyl]-ethanone can be synthesized through several methods. One common approach involves the reaction of 4-bromoacetophenone with 4-pyrazoleboronic acid in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and requires a base like potassium carbonate to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[4-(1H-Pyrazol-4-YL)phenyl]-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives or other substituted phenyl compounds.
Scientific Research Applications
1-[4-(1H-Pyrazol-4-YL)phenyl]-ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 1-[4-(1H-Pyrazol-4-YL)phenyl]-ethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrazole-4-boronic acid pinacol ester: Similar pyrazole structure but with different functional groups.
4-(1H-Pyrazol-1-ylsulfonyl)phenylboronic acid: Contains a pyrazole ring and phenyl group but with a sulfonyl substituent.
5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl: Features a pyrazole ring with an amino and fluorophenyl group
Uniqueness
1-[4-(1H-Pyrazol-4-YL)phenyl]-ethanone is unique due to its specific combination of a pyrazole ring and ethanone moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10N2O |
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Molecular Weight |
186.21 g/mol |
IUPAC Name |
1-[4-(1H-pyrazol-4-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H10N2O/c1-8(14)9-2-4-10(5-3-9)11-6-12-13-7-11/h2-7H,1H3,(H,12,13) |
InChI Key |
WRQLUWARHWTLKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CNN=C2 |
Origin of Product |
United States |
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